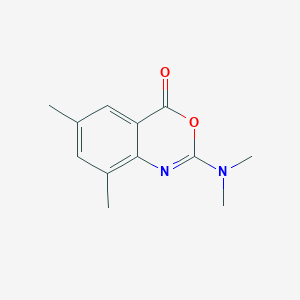

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Description

2-(Dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS: 866038-52-0) is a benzoxazinone derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its structure features a benzoxazinone core substituted with a dimethylamino group at position 2 and methyl groups at positions 6 and 6. This compound is primarily utilized in pharmaceutical and materials research, with suppliers like Key Organics Limited and Ryan Scientific, Inc., offering it in high purity (≥95%) for specialized applications .

Properties

IUPAC Name |

2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHGZUDKQMKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing both amino and carbonyl functional groups. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Yields and Conditions

- 2-Phenyl-4H-3,1-benzoxazin-4-one : Synthesized via hydrazine hydrate reflux (15% yield) .

- 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one : Produced via N-benzoylation and dehydrative cyclization .

- 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one : Achieved via new cyanuric chloride-mediated routes, emphasizing industrial feasibility .

Key Insight : Substituents at positions 2, 6, and 8 influence reaction efficiency. Methyl groups may stabilize intermediates, improving yields compared to bulkier substituents.

Physicochemical and Pharmacological Properties

Reactivity and Stability

- Dimethylamino Group: Enhances nucleophilicity, making the compound reactive in photoinitiator systems (e.g., resin cements) .

- Nitro Group : Increases electrophilicity, as seen in 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which may participate in reduction reactions .

Biological Activity

2-(Dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS: 866038-52-0) is a compound belonging to the benzoxazine family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14N2O2

- Molar Mass : 218.25 g/mol

- Structure : The compound features a benzoxazine ring structure which is significant for its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

- Antimicrobial Activity : Studies have shown that benzoxazine derivatives exhibit antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.

- Antitumor Effects : Preliminary research indicates that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Neuroprotective Properties : The compound is being studied for its potential role in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its interaction with acetylcholinesterase (AChE) is of particular interest due to the enzyme's role in cholinergic signaling.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an AChE inhibitor, which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant for therapeutic strategies targeting Alzheimer’s disease .

- Cellular Interaction : Its benzoxazine structure allows it to interact with various biomolecules, potentially altering their activity and leading to biological effects such as apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various benzoxazine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Neuroprotective Studies

Research focusing on the neuroprotective effects of the compound revealed its capability to inhibit AChE with an IC50 value of approximately 30 µM. This inhibition could enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease .

Q & A

What synthetic methodologies are recommended for preparing 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one?

Answer:

The compound can be synthesized via mechanochemical methods using anthranilic acid derivatives and acylating agents. For example, demonstrates the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) to cyclize intermediates under solvent-free conditions. A modified protocol involves reacting 6,8-dimethyl-substituted anthranilic acid with dimethylcarbamoyl chloride in dichloromethane, followed by cyclization with triethylamine (TEA) as a base. Reaction progress should be monitored by TLC (ethyl acetate/hexane, 1:3) and characterized via H NMR (key signals: δ 2.5–3.0 ppm for dimethylamino protons, δ 6.8–7.2 ppm for aromatic protons) .

How can structural contradictions in benzoxazinone derivatives be resolved using spectroscopic and computational methods?

Answer:

Discrepancies in substituent positions (e.g., dimethyl vs. dichloro groups) require multi-technique validation:

- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., used CCDC 2032776 for 4-(dimethylamino)benzohydrazide).

- DFT calculations : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm) with computed vibrational modes.

- 2D NMR (COSY, HMBC) : Confirm coupling between dimethylamino protons and aromatic carbons ( details C NMR shifts for analogous benzoxazinones) .

What are the key challenges in optimizing reaction yields for substituted benzoxazinones?

Answer:

Yield optimization depends on:

- Steric hindrance : Bulky substituents (e.g., 6,8-dimethyl groups) reduce cyclization efficiency. Mechanochemical grinding () improves reactivity by reducing steric constraints.

- Acylating agent selection : Acetyl chloride ( ) provides higher yields than bulkier alternatives.

- Temperature control : Exothermic reactions require ice-water quenching ( ) to prevent byproduct formation.

Typical yields range from 60–75% for dimethyl-substituted derivatives .

How does the dimethylamino group influence the biological activity of benzoxazinones?

Answer:

The dimethylamino group enhances bioavailability via:

- Hydrogen-bonding interactions : The tertiary amine participates in H-bonding with biological targets (e.g., enzymes or receptors).

- Lipophilicity modulation : LogP increases by ~0.5 units compared to non-aminated analogs, improving membrane permeability.

highlights a structurally similar benzoxazinone (2-(tert-butyl)-6,7-dimethoxy derivative) as a biomarker in gut microbiota studies, suggesting potential metabolic interactions .

What advanced computational tools are suitable for studying benzoxazinone-protein interactions?

Answer:

- Molecular docking : AutoDock 4.0 () can model interactions with targets like lipases or kinases. Use UCSF Chimera for RMSD validation.

- MD simulations : GROMACS or AMBER assess binding stability under physiological conditions.

- ADMET prediction : SwissADME predicts pharmacokinetic profiles (e.g., CYP450 inhibition risk due to dimethylamino groups) .

How can conflicting spectral data for benzoxazinone derivatives be reconciled?

Answer:

Contradictions in H NMR or IR spectra often arise from:

- Tautomerism : Keto-enol equilibria may shift under different solvents (e.g., DMSO vs. CDCl).

- Impurity artifacts : Column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC-MS () ensures purity.

Cross-reference with PubChem CID entries (e.g., ) for standardized spectral libraries .

What are the implications of benzoxazinone ring substituents on metabolic stability?

Answer:

- Electron-donating groups (e.g., methyl) : Reduce oxidative metabolism, prolonging half-life.

- Electron-withdrawing groups (e.g., chloro) : Increase susceptibility to cytochrome P450-mediated degradation.

notes that 2-(hexadecyloxy)-6-methyl derivatives (e.g., Cetilistat precursors) exhibit enhanced stability due to alkyl chain hydrophobicity .

What analytical techniques are critical for quantifying benzoxazinones in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 245 → 120 for protonated ions.

- Microbiome-metabolome integration : As in , combine metabolomic data (e.g., QTOF-MS) with 16S rRNA sequencing to assess gut microbiota interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.